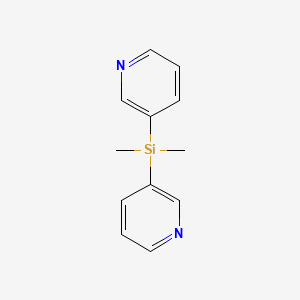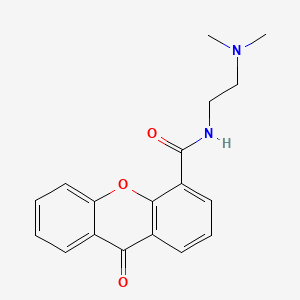![molecular formula C18H12BrF3N2 B14300377 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide CAS No. 111977-04-9](/img/structure/B14300377.png)
3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide is a chemical compound known for its unique structure and properties. It features a quinoline core substituted with a cyano group and a trifluoromethylphenyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions. The cyano group can be introduced via a nucleophilic substitution reaction, while the trifluoromethylphenyl group is often added through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkyl halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Applications De Recherche Scientifique
3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Mécanisme D'action
The mechanism of action of 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide involves its interaction with various molecular targets. The cyano group and quinoline core allow it to bind to nucleophilic sites on proteins and DNA, potentially disrupting their normal function. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinoline
- 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}isoquinoline
- 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}naphthalene
Uniqueness
3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide stands out due to its combination of a quinoline core, cyano group, and trifluoromethylphenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
111977-04-9 |
|---|---|
Formule moléculaire |
C18H12BrF3N2 |
Poids moléculaire |
393.2 g/mol |
Nom IUPAC |
1-[[3-(trifluoromethyl)phenyl]methyl]quinolin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C18H12F3N2.BrH/c19-18(20,21)16-6-3-4-13(9-16)11-23-12-14(10-22)8-15-5-1-2-7-17(15)23;/h1-9,12H,11H2;1H/q+1;/p-1 |
Clé InChI |
LQTHCWIXYOJNLL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=[N+]2CC3=CC(=CC=C3)C(F)(F)F)C#N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


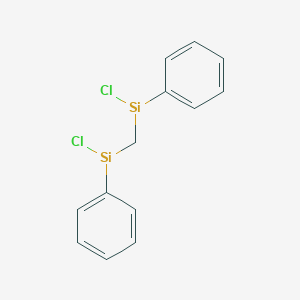
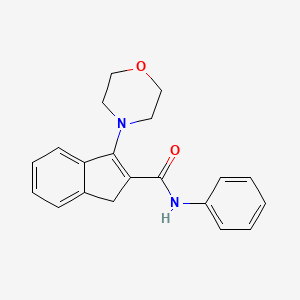
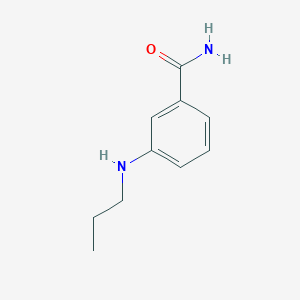
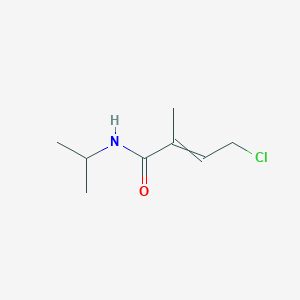
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)

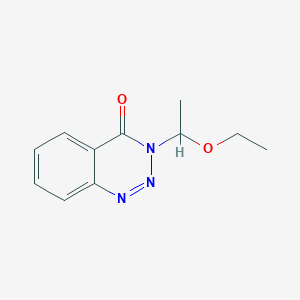
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
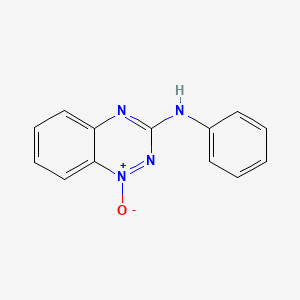
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
